Methyl N,N-dimethylphosphoramidocyanidate
Description
Methyl N,N-dimethylphosphoramidocyanidate (CAS RN: 63815-56-5) is an organophosphorus compound with the molecular formula C₄H₉N₂O₂P and a molecular weight of 148.1002 g/mol . Structurally, it consists of a methyl ester group bonded to a dimethylphosphoramidocyanidate moiety. This compound is part of a broader class of nerve agents and pesticides characterized by their ability to inhibit acetylcholinesterase (AChE), leading to neurotransmitter accumulation and neurotoxicity .
Key synonyms include:
Structure
2D Structure
Properties
CAS No. |
63815-56-5 |
|---|---|
Molecular Formula |
C4H9N2O2P |
Molecular Weight |
148.10 g/mol |
IUPAC Name |
[dimethylamino(methoxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C4H9N2O2P/c1-6(2)9(7,4-5)8-3/h1-3H3 |
InChI Key |
SKTKJMBOLDLEDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C#N)OC |
Origin of Product |
United States |
Biological Activity
Methyl N,N-dimethylphosphoramidocyanidate is a chemical compound with significant biological activity, primarily recognized as a nerve agent. Its structure and mechanism of action are closely related to other organophosphorus compounds, particularly in their inhibition of acetylcholinesterase (AChE), leading to severe physiological effects. This article explores the biological activity, toxicity, and potential therapeutic interventions related to this compound.
This compound belongs to a class of organophosphorus compounds that exert their effects by inhibiting AChE. The inhibition of AChE results in the accumulation of acetylcholine (ACh) at synaptic junctions, leading to overstimulation of both muscarinic and nicotinic receptors in the central and peripheral nervous systems.
-
Chemical Structure : The compound can be represented as follows:
The mechanism involves the phosphorylation of the serine residue in the active site of AChE, which prevents the hydrolysis of ACh. This irreversible binding leads to a cholinergic crisis characterized by symptoms such as muscle twitching, respiratory failure, and potentially death if not treated promptly .
Biological Effects and Toxicity
The biological effects of this compound are profound due to its high toxicity. The acute effects following exposure can include:
- Neurological Symptoms : Seizures, confusion, and flaccid paralysis.
- Respiratory Distress : Bronchoconstriction and respiratory failure due to overstimulation of the respiratory centers in the brain.
- Gastrointestinal Symptoms : Vomiting, abdominal cramps, and involuntary defecation .
Table 1: Summary of Acute Effects
| Symptom | Description |
|---|---|
| Neurological Symptoms | Seizures, confusion, muscle twitching |
| Respiratory Distress | Bronchoconstriction, respiratory failure |
| Gastrointestinal Symptoms | Vomiting, abdominal cramps |
| Cardiovascular Effects | Bradycardia/tachycardia, hypotension/hypertension |
Case Studies and Research Findings
Research on this compound has focused on its role as a nerve agent and its interactions with biological systems. A significant body of work has been dedicated to understanding its toxicity profile and potential countermeasures.
- Counteracting Poisoning : The standard treatment for poisoning involves the administration of atropine (an anticholinergic agent) and oxime reactivators that can restore AChE activity. Studies indicate that rapid intervention is crucial for survival following exposure to nerve agents .
- Molecular Dynamics Studies : Recent studies utilizing molecular dynamics simulations have provided insights into the interaction mechanisms between this compound and AChE. These studies reveal how structural variations in organophosphate compounds can influence their reactivity and toxicity .
- Long-term Effects : Research has also examined the long-term neurological effects in individuals exposed to nerve agents like this compound. Follow-up studies indicate persistent cognitive deficits and other neurological symptoms even years post-exposure .
Comparison with Similar Compounds
Key Observations :
- Increasing alkyl chain length (e.g., methyl → heptyl) correlates with higher molecular weight and lipophilicity (logP: 3.209 for heptyl vs. lower values for methyl/ethyl) , impacting volatility and bioavailability.
- Ethyl (GA/Tabun) and isopropyl derivatives are more volatile and historically weaponized, whereas longer-chain analogs may persist in the environment .
Functional Analogs: G-Series Nerve Agents
This compound shares mechanistic similarities with G-series nerve agents but differs in substituents and toxicity profiles.
Key Observations :
- Phosphoramidocyanidates (e.g., GA, methyl analog) generally exhibit lower acute toxicity compared to phosphonofluoridates (GB, GD) due to slower AChE inhibition kinetics .
- Fluoridate groups in GB/GD enhance electrophilicity, accelerating AChE phosphorylation .
Reactivation and Degradation
This compound and its analogs resist standard oxime-based reactivators (e.g., pralidoxime) due to steric hindrance from the dimethylamino group . In contrast, paraoxon (a pesticide) shows faster reactivation under similar conditions . Hydrolysis studies indicate that methyl derivatives degrade more rapidly than ethyl analogs (e.g., GA) under humid conditions, as shorter alkyl chains increase susceptibility to nucleophilic attack .
Data Tables
Table 1: Molecular and Physical Properties
Table 2: Toxicity and Regulatory Status
| Compound | LD₅₀ (μg/kg, rat) | CWC Schedule | Common Uses |
|---|---|---|---|
| This compound | N/A | 1A | Research chemical |
| GA (Tabun) | 21 | 1A | Chemical weapon |
| GB (Sarin) | 1.7 | 1A | Chemical weapon |
Q & A
Q. What are the recommended synthetic routes for Methyl N,N-dimethylphosphoramidocyanidate, and how can purity be optimized?
this compound (CAS 63815-56-5) is typically synthesized via nucleophilic substitution reactions involving dimethylphosphoramidocyanidic acid and methyl halides. Purification often employs fractional distillation or preparative chromatography under inert conditions to prevent hydrolysis. Analytical validation using P NMR can confirm the absence of byproducts like phospho-oxo derivatives . Comparative studies with ethyl analogs (e.g., Tabun, CAS 77-81-6) suggest alkyl halide reactivity influences yield, with methyl derivatives requiring stricter temperature control .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- P NMR : To confirm phosphorus-centered structural integrity (δ ~20-30 ppm for phosphoramidocyanidates) .
- GC-MS : For detecting trace impurities, with electron ionization (EI) fragmentation patterns distinguishing methyl from ethyl analogs (e.g., m/z 99 for methyl vs. m/z 113 for ethyl) .
- FT-IR : Peaks at ~1250 cm (P=O) and ~2200 cm (C≡N) validate functional groups .
Q. How does solvent choice and pH affect the stability of this compound in solution?
Hydrolysis is pH-dependent: acidic conditions (pH < 4) promote P-N bond cleavage, while alkaline conditions (pH > 9) accelerate cyanide group degradation. Stability studies in anhydrous acetonitrile or dichloromethane show <5% decomposition over 72 hours at 4°C, whereas aqueous buffers (pH 7.4) result in 50% degradation within 24 hours .
Advanced Research Questions
Q. What mechanistic insights explain the slower degradation rate of this compound compared to ethyl analogs in solid-phase catalytic systems?
Metal-organic frameworks (MOFs) like UiO-66-NH degrade phosphoramidocyanidates via hydrolysis. Methyl derivatives exhibit slower degradation due to steric hindrance at the phosphorus center, as shown by P SS-MAS NMR. Ethyl analogs (e.g., GA/Tabun) have longer alkyl chains, facilitating MOF pore interaction and catalytic hydrolysis . Computational modeling of transition states can further clarify steric effects .
Q. How do structural modifications (e.g., alkyl chain length) influence acetylcholinesterase (AChE) inhibition kinetics?
this compound exhibits lower AChE inhibition potency (IC ~2 μM) compared to ethyl analogs (IC ~0.1 μM). Molecular docking reveals reduced van der Waals interactions between the shorter methyl group and AChE’s catalytic anionic site. Mutagenesis studies (e.g., Tyr337Ala) validate residue-specific binding disparities .
Q. What experimental strategies resolve contradictions in reported degradation rates between batch and flow reactor systems?
Discrepancies arise from diffusion limitations in batch systems versus enhanced mass transfer in flow reactors. Using P NMR to monitor real-time degradation in a continuous-flow MOF-packed reactor improves reproducibility. For example, UiO-66-NH achieves 90% methyl derivative degradation in 6 hours under flow vs. 24 hours in batch .
Q. Which advanced analytical approaches detect sub-ppm levels of this compound in environmental samples?
Coupled techniques are essential:
- SPME-GC-MS : Solid-phase microextraction (SPME) pre-concentrates samples, achieving detection limits of 0.01 ppb .
- LC-HRMS : High-resolution mass spectrometry with HILIC chromatography separates polar degradation products (e.g., methylphosphoramidic acid) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
